Cas no 329710-83-0 (2-(trifluoromethoxy)ethan-1-amine)

2-(trifluoromethoxy)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethoxy)ethanamine
- 2-Trifluoromethoxy-ethylamine
- 2-(trifluoromethoxy)ethan-1-amine
- BS-12901
- IJAQSERNJJEFFD-UHFFFAOYSA-N
- 329710-83-0
- MFCD11858186
- AKOS005259173
- DTXSID701306822
- D76718
- CS-0107254
- SCHEMBL793331
- EN300-88805
- SY111107
- SB36630
-
- MDL: MFCD11858186
- Inchi: InChI=1S/C3H6F3NO/c4-3(5,6)8-2-1-7/h1-2,7H2
- InChI Key: IJAQSERNJJEFFD-UHFFFAOYSA-N
- SMILES: C(COC(F)(F)F)N
Computed Properties
- Exact Mass: 129.04014830g/mol
- Monoisotopic Mass: 129.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 62
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 48.0±35.0 °C at 760 mmHg
- Flash Point: -17.1±25.9 °C
- Vapor Pressure: 315.0±0.1 mmHg at 25°C
2-(trifluoromethoxy)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(trifluoromethoxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0713-10G |
2-(trifluoromethoxy)ethan-1-amine |
329710-83-0 | 95% | 10g |
¥ 12,810.00 | 2023-04-13 | |
Chemenu | CM539432-5g |
2-(Trifluoromethoxy)ethan-1-amine |
329710-83-0 | 95%+ | 5g |
$1510 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177894-50mg |
2-(Trifluoromethoxy)ethan-1-amine |
329710-83-0 | 98% | 50mg |
¥1263.00 | 2024-05-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177894-1g |
2-(Trifluoromethoxy)ethan-1-amine |
329710-83-0 | 98% | 1g |
¥2548.00 | 2024-05-19 | |
eNovation Chemicals LLC | Y1130030-250mg |
2-Trifluoromethoxy-ethylamine |
329710-83-0 | 95% | 250mg |
$190 | 2024-07-28 | |
Enamine | EN300-88805-0.5g |
2-(trifluoromethoxy)ethan-1-amine |
329710-83-0 | 0.5g |
$128.0 | 2023-09-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0713-1G |
2-(trifluoromethoxy)ethan-1-amine |
329710-83-0 | 95% | 1g |
¥ 2,884.00 | 2023-04-13 | |
Chemenu | CM539432-10g |
2-(Trifluoromethoxy)ethan-1-amine |
329710-83-0 | 95%+ | 10g |
$2240 | 2023-02-02 | |
Enamine | EN300-88805-1.0g |
2-(trifluoromethoxy)ethan-1-amine |
329710-83-0 | 1.0g |
$133.0 | 2023-02-11 | ||
Enamine | EN300-88805-5.0g |
2-(trifluoromethoxy)ethan-1-amine |
329710-83-0 | 5.0g |
$340.0 | 2023-02-11 |
2-(trifluoromethoxy)ethan-1-amine Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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4. Back matter
Additional information on 2-(trifluoromethoxy)ethan-1-amine
Recent Advances in the Application of 2-(Trifluoromethoxy)ethan-1-amine (CAS: 329710-83-0) in Chemical Biology and Pharmaceutical Research
2-(Trifluoromethoxy)ethan-1-amine (CAS: 329710-83-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique physicochemical properties. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, making this compound particularly valuable in drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, with a focus on central nervous system (CNS) targeting compounds and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of 2-(trifluoromethoxy)ethan-1-amine into novel serotonin receptor modulators. The research team utilized this moiety to improve blood-brain barrier penetration while maintaining receptor binding affinity. Molecular dynamics simulations revealed that the trifluoromethoxy group forms favorable interactions with hydrophobic pockets in the receptor binding site, explaining the enhanced pharmacological profile of these derivatives.
In antimicrobial research, a recent patent application (WO2023051234) disclosed novel quinolone derivatives containing 2-(trifluoromethoxy)ethan-1-amine fragments. These compounds showed remarkable activity against drug-resistant Gram-positive bacteria, with MIC values in the nanomolar range. The presence of the trifluoromethoxy group was found to significantly reduce efflux pump-mediated resistance, addressing a major challenge in antibiotic development.
Synthetic methodology development has also progressed, with a 2024 Nature Communications paper describing a catalytic asymmetric synthesis of 2-(trifluoromethoxy)ethan-1-amine derivatives. The reported method employs chiral copper complexes to achieve enantiomeric excesses >99%, enabling access to optically pure forms of this important building block. This advancement is particularly significant for CNS drug development where stereochemistry often critically influences biological activity.
Pharmacokinetic studies of 2-(trifluoromethoxy)ethan-1-amine-containing compounds have revealed interesting metabolic profiles. The trifluoromethoxy group demonstrates remarkable stability against hepatic metabolism, while the amine functionality allows for prodrug strategies. Recent work published in Drug Metabolism and Disposition (2024) characterized the major metabolic pathways, identifying N-acetylation as the predominant transformation in human hepatocytes.
The safety profile of 2-(trifluoromethoxy)ethan-1-amine derivatives has been systematically evaluated in several recent preclinical studies. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) reported favorable safety margins for multiple compound classes incorporating this moiety. Notably, the trifluoromethoxy group showed minimal bioactivation potential, reducing concerns about reactive metabolite formation.
Looking forward, 2-(trifluoromethoxy)ethan-1-amine continues to attract attention in pharmaceutical research. Current clinical trials include three investigational drugs containing this structural motif, targeting conditions ranging from neurodegenerative diseases to resistant infections. The unique combination of physicochemical properties and demonstrated biological activities positions this compound as a valuable tool in medicinal chemistry for years to come.
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